molecular formula C11H14FNO5S2 B7114478 4-fluoro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-3-methylbenzenesulfonamide

4-fluoro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-3-methylbenzenesulfonamide

Cat. No.: B7114478
M. Wt: 323.4 g/mol
InChI Key: QTDYSJQXKRGMJD-GHMZBOCLSA-N
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Description

4-fluoro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-3-methylbenzenesulfonamide is a complex organic compound characterized by the presence of a fluorine atom, a hydroxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-3-methylbenzenesulfonamide typically involves multiple steps. One common approach is the reaction of 4-fluorobenzenesulfonyl chloride with a suitable thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then subjected to further reactions to introduce the hydroxy group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might use continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods would be tailored to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine derivative.

Scientific Research Applications

4-fluoro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-3-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The hydroxy group may also participate in hydrogen bonding, enhancing the compound’s affinity for its target. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-fluoro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]benzamide
  • **4-fluoro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-3-methylbenzenesulfonamide

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the sulfonamide group provides potential for diverse interactions with biological targets. This combination of features makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-fluoro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO5S2/c1-7-4-8(2-3-9(7)12)20(17,18)13-10-5-19(15,16)6-11(10)14/h2-4,10-11,13-14H,5-6H2,1H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDYSJQXKRGMJD-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CS(=O)(=O)CC2O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N[C@@H]2CS(=O)(=O)C[C@H]2O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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